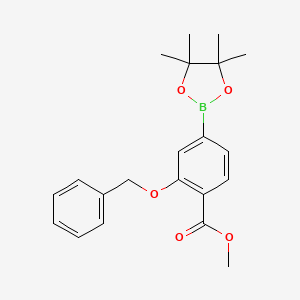
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Übersicht
Beschreibung
“(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1174020-30-4 . It is also known as Boc-3-amino-4-fluoropyrrolidine. The compound has a molecular weight of 204.24 .
Synthesis Analysis
The synthesis of this compound involves multiple steps. One method involves the use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in ethyl acetate and N,N-dimethyl-formamide at 40°C for 2 hours . Another method involves a multi-step reaction with 1H-imidazole, thionyl chloride, triethylamine in dichloromethane at 1 - 20 °C, followed by the use of rhodium (III) chloride hydrate, sodium periodate in acetonitrile, water, 1,2-dichloro-ethane at 2 - 18 °C for 18 hours .Molecular Structure Analysis
The molecular formula of the compound is C9H17FN2O2 . The InChI Code is 1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1 .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in a reaction with propylphosphonic anhydride at 40° C for 2 hours . It has also been subjected to hydrogenolysis with 10 wt % Pd-C in ethanol .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown sticky oil to semi-solid to solid substance . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
- 4-Fluoropyrrolidine derivatives, including compounds similar to (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate, are utilized in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives can be synthesized using a method involving double fluorination and converted into various intermediates like 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, which are valuable for medicinal applications (Singh & Umemoto, 2011).
Intermediate in Biotin Synthesis
- Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, which plays a crucial role in metabolic processes like the biosynthesis of fatty acids and amino acids, can be synthesized from compounds structurally similar to (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (Qin et al., 2014).
Enzyme-Catalyzed Kinetic Resolution
- The compound has been used in enzyme-catalyzed kinetic resolution processes, showcasing its potential in chiral synthesis and the production of enantiomerically pure compounds (Faigl et al., 2013).
Synthesis from L-Aspartic Acid
- Starting from L-aspartic acid, similar compounds like optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate have been synthesized, demonstrating the compound's relevance in the synthesis of pharmaceutically active substances (Han et al., 2018).
Application in Fluorous Synthesis
- Fluorinated analogues of tert-butyl alcohol, closely related to this compound, have been explored for their use as protecting groups in fluorous synthesis, indicating the compound's utility in this innovative synthetic methodology (Pardo et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQXHFOCKKIWJL-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163513 | |
| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | |
CAS RN |
1174020-30-4 | |
| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL (3S,4R)-3-AMINO-4-FLUOROPYRROLIDINE-1-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)


